Tgf|A-IN-1
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Overview
Description
Tgf|A-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta (TGF-β) signaling pathway. This pathway plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β signaling is associated with several diseases, including cancer, fibrosis, and inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|A-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its biological activity and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tgf|A-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify more potent and selective inhibitors .
Scientific Research Applications
Tgf|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGF-β signaling pathway and its role in various chemical reactions.
Biology: Employed in cell culture studies to investigate the effects of TGF-β inhibition on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated TGF-β signaling, including cancer, fibrosis, and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the TGF-β pathway
Mechanism of Action
Tgf|A-IN-1 exerts its effects by inhibiting the TGF-β receptor kinase activity. This inhibition prevents the phosphorylation of receptor-regulated Smad proteins (Smad2/3), which are essential for the downstream signaling of the TGF-β pathway. By blocking this pathway, this compound can modulate various cellular responses, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Tgf|A-IN-1 include other TGF-β inhibitors such as galunisertib, SB-431542, and LY2109761. These compounds also target the TGF-β signaling pathway but may differ in their selectivity, potency, and pharmacokinetic properties .
Uniqueness
This compound is unique in its specific targeting of the TGF-β receptor kinase, which allows for precise modulation of the TGF-β signaling pathway. Its unique chemical structure and functional group modifications contribute to its high selectivity and potency compared to other TGF-β inhibitors .
Properties
Molecular Formula |
C19H18N2O |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-phenyl-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O/c22-19(12-14-6-2-1-3-7-14)21-11-10-16-15-8-4-5-9-17(15)20-18(16)13-21/h1-9,20H,10-13H2 |
InChI Key |
XSMGRNXXGNCJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.